molecular formula C23H23N3O4 B2354399 N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 887224-65-9

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

Cat. No.: B2354399
CAS No.: 887224-65-9
M. Wt: 405.454
InChI Key: YWQXUXCAOCQCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, which is further substituted with a benzyl group and a butyl chain.

Preparation Methods

The synthesis of N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the benzofuran derivative with suitable amines or nitriles.

    Substitution reactions: The benzyl and butyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and butyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or butyl groups, using reagents like alkyl halides or sulfonates.

    Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group, yielding the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Research: It is used as a probe to study the interactions of benzofuro[3,2-d]pyrimidine derivatives with biological targets, such as proteins and nucleic acids.

    Chemical Biology: Researchers use the compound to investigate the mechanisms of action of benzofuro[3,2-d]pyrimidine derivatives and their effects on cellular pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

  • N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)propionamide : Similar structure but with a propionamide group instead of an acetamide group.
  • N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)butyramide : Similar structure but with a butyramide group instead of an acetamide group.

The uniqueness of N-benzyl-2-(3-butyl-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide lies in its specific substitutions and the resulting biological activities, which may differ from those of its analogues.

Properties

IUPAC Name

N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-3-13-25-22(28)21-20(17-11-7-8-12-18(17)30-21)26(23(25)29)15-19(27)24-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQXUXCAOCQCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.